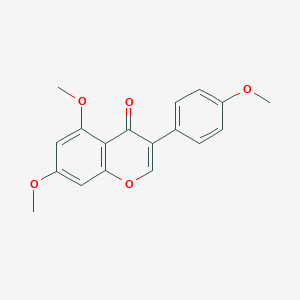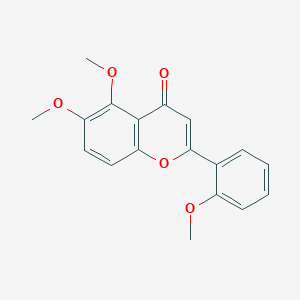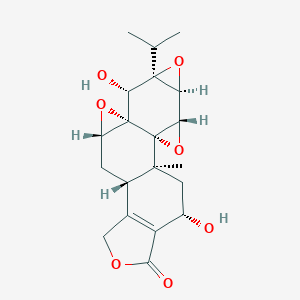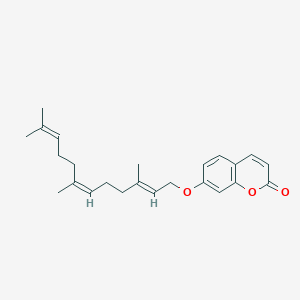
Cevadine hydrochloride
Übersicht
Beschreibung
Veratrine hydrochloride is a mixture of alkaloids, including veratridine, cevadilline, sabadine, and cevadine hydrochlorides . These alkaloids are derived from plants of the lily family, specifically the genera Veratrum and Schoenocaulon . Veratrine hydrochloride is known for its neurotoxic properties, which make it a valuable tool in scientific research .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Veratrinhydrochlorid wird typischerweise aus den Samen von Schoenocaulon officinale und den Rhizomen von Veratrum album isoliert . Der Isolierungsprozess beinhaltet die Bildung des Nitratsalzes, gefolgt von der Ausfällung der unlöslichen Sulfatform . Hochleistungsflüssigkeitschromatographie (HPLC) wird häufig verwendet, um Veratridin aus Veratrin für biologische Studien zu reinigen .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird Veratrinhydrochlorid hergestellt, indem die rohe Alkaloidmischung aus pflanzlichen Quellen extrahiert und anschließend mit Techniken wie HPLC gereinigt wird . Das gereinigte Produkt wird dann in seine Hydrochloridform umgewandelt, um es in der Forschung und in anderen Anwendungen zu verwenden .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Veratrinhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution . Diese Reaktionen werden oft verwendet, um die Verbindung für spezifische Forschungszwecke zu modifizieren.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei den Reaktionen von Veratrinhydrochlorid verwendet werden, sind Ethanol, Chloroform und Salzsäure . Die Löslichkeit von Veratrinhydrochlorid in verschiedenen Lösungsmitteln ist pH-abhängig, wobei die freie Base-Form nur sehr gering in Wasser löslich ist, sich aber leicht in 1 M Salzsäure löst .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von Veratrinhydrochlorid gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und Reagenzien ab. So können beispielsweise Oxidationsreaktionen verschiedene Derivate der Alkaloide erzeugen, die in Veratrinhydrochlorid vorhanden sind .
Wissenschaftliche Forschungsanwendungen
Veratrinhydrochlorid hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, einschließlich seiner Verwendung in Chemie, Biologie, Medizin und Industrie . Einige der wichtigsten Anwendungen sind:
5. Wirkmechanismus
Veratrinhydrochlorid wirkt als Neurotoxin, indem es an spannungsabhängige Natriumionenkanäle in Herz-, Nerven- und Skelettmuskelzellmembranen bindet und deren Inaktivierung verhindert . Dies führt zu einer anhaltenden Aktivierung dieser Kanäle, was zu einer erhöhten Nervenerregbarkeit und intrazellulären Kalziumkonzentrationen führt . Zu den molekularen Zielstrukturen von Veratrinhydrochlorid gehört die Bindungsstelle 2 an den spannungsabhängigen Natriumkanälen, die auch von anderen Neurotoxinen wie Batrachotoxin, Aconitin und Grayanotoxin angegriffen wird .
Wirkmechanismus
Veratrine hydrochloride acts as a neurotoxin by binding to and preventing the inactivation of voltage-gated sodium ion channels in heart, nerve, and skeletal muscle cell membranes . This leads to persistent activation of these channels, resulting in increased nerve excitability and intracellular calcium concentrations . The molecular targets of veratrine hydrochloride include binding site 2 on the voltage-gated sodium channels, which is also targeted by other neurotoxins such as batrachotoxin, aconitine, and grayanotoxin .
Vergleich Mit ähnlichen Verbindungen
Veratrinhydrochlorid ähnelt anderen Steroidalkaloiden, die in der Liliengewächse vorkommen, wie z. B. Veratridin, Cevadin und Veracevin . Es ist einzigartig in seiner Fähigkeit, an spannungsabhängige Natriumkanäle zu binden und diese anhaltend zu aktivieren . Diese Eigenschaft macht es besonders wertvoll in der Forschung zur Ionenkanalfunktion und Neurotoxizität.
Liste ähnlicher Verbindungen:
- Veratridin
- Cevadin
- Veracevin
- Germin
- Protoverin
- Zygadenin
Die einzigartigen Eigenschaften und die breite Palette an Anwendungen von Veratrinhydrochlorid machen es zu einer wichtigen Verbindung in der wissenschaftlichen Forschung.
Eigenschaften
IUPAC Name |
[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (Z)-2-methylbut-2-enoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49NO9.ClH/c1-6-18(3)25(35)41-24-11-12-26(4)19-8-9-20-28(37)13-23(34)31(39)21(29(28,38)16-30(20,26)42-32(19,24)40)15-33-14-17(2)7-10-22(33)27(31,5)36;/h6,17,19-24,34,36-40H,7-16H2,1-5H3;1H/b18-6-;/t17-,19-,20-,21-,22-,23-,24-,26-,27+,28+,29+,30+,31-,32-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSARLHXBMYVYSM-ZLVREPKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1CC[C@]2([C@H]3[C@@]1(O[C@@]24C[C@]5([C@@H]6CN7C[C@H](CC[C@H]7[C@@]([C@]6([C@H](C[C@]5([C@@H]4CC3)O)O)O)(C)O)C)O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50ClNO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657581 | |
| Record name | Cevadine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17666-25-0 | |
| Record name | Cevadine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017666250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cevadine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Veratrine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEVADINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75GK03249U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















